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Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998 Get Quote

In the landscape of targeted therapeutics, SRT3109 and AZD5069 represent two distinct

strategies aimed at modulating key signaling pathways implicated in a range of diseases, from

metabolic disorders to cancer. SRT3109, a product of Sirtris Pharmaceuticals, is a small

molecule activator of Sirtuin 1 (SIRT1), a critical regulator of metabolism and cellular stress

responses. In contrast, AZD5069, developed by AstraZeneca, is a potent and selective

antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil-

driven inflammation. This guide provides a comprehensive, data-supported comparison of

these two compounds, offering insights for researchers, scientists, and drug development

professionals.

Molecular Profile and Mechanism of Action
SRT3109 and AZD5069 operate through fundamentally different mechanisms, targeting distinct

cellular pathways.

SRT3109: A SIRT1 Activator

SRT3109 belongs to a class of synthetic small molecules designed to activate SIRT1, an

NAD+-dependent deacetylase. SIRT1 plays a crucial role in cellular metabolism, DNA repair,

and inflammation by deacetylating a wide range of protein substrates, including transcription

factors and histones. The activation of SIRT1 by compounds like SRT3109 is intended to mimic

the beneficial effects of caloric restriction, which is known to extend lifespan and improve

metabolic health in various organisms. While specific preclinical and clinical data for SRT3109
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are limited, research on other Sirtris compounds, such as SRT2104, provides insights into the

expected pharmacological effects.

AZD5069: A CXCR2 Antagonist

AZD5069 is a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G

protein-coupled receptor predominantly expressed on neutrophils and plays a pivotal role in

their recruitment to sites of inflammation.[2] By blocking the interaction of CXCR2 with its

cognate chemokines, such as IL-8 (CXCL8), AZD5069 effectively inhibits neutrophil migration

and activation, thereby attenuating the inflammatory response.[1][2] This mechanism has

positioned AZD5069 as a potential therapeutic for a variety of inflammatory conditions and

cancers where neutrophils are implicated in the pathology.[3][4]

Quantitative Data Comparison
The following tables summarize the available quantitative data for SRT3109-related

compounds and AZD5069 to facilitate a comparative assessment.

Table 1: In Vitro Potency and Selectivity

Compound Target Assay
IC50 / pIC50
/ pA2

Selectivity Reference

Analogs of

SRT3109

(e.g.,

SRT1720)

SIRT1
Enzymatic

Assay

EC1.5 = 0.16

µM

>200-fold vs.

SIRT2/3
[Sirtris Data]

AZD5069 CXCR2

Radioligand

Binding

(CXCL8)

pIC50 = 9.1
>150-fold vs.

CXCR1
[1]

AZD5069 CXCR2

Neutrophil

Chemotaxis

(CXCL1)

pA2 ≈ 9.6 - [1]

AZD5069 CXCR2

CD11b

Expression

(GRO-α)

- - [1]
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Note: Specific IC50 data for SRT3109 is not publicly available. Data for a similar well-

characterized Sirtris compound, SRT1720, is provided for context.

Table 2: Preclinical and Clinical Observations

Feature
SRT3109 (and related
SIRT1 activators)

AZD5069

Therapeutic Area(s)

Metabolic diseases (e.g., Type

2 Diabetes), diseases of aging,

potentially cancer.[5][6]

Inflammatory diseases (e.g.,

COPD, asthma), cancer (in

combination therapy).[3][7]

Reported Preclinical Efficacy

Improved metabolic

parameters in diet-induced

obesity models (for related

compounds).[5]

Reduced neutrophil infiltration

in inflammatory models;

inhibited tumor growth and

metastasis in cancer models.

[4][8][9]

Clinical Development Status

Development of many Sirtris

compounds, including

SRT501, was terminated or

absorbed by GSK.[5] The

status of SRT3109 is not

clearly documented in publicly

available sources.

Investigated in multiple Phase

I and II clinical trials for

inflammatory diseases and

various cancers.[3]

Observed Clinical Effects

For SRT501 (a resveratrol

formulation), some effects on

glucose metabolism were

observed in a Phase 1b trial in

Type 2 Diabetes patients.[10]

Demonstrated a reduction in

sputum and blood neutrophils

in clinical studies.[1] Efficacy in

improving clinical outcomes in

asthma and bronchiectasis

was not consistently

demonstrated.[1]

Safety and Tolerability

For SRT501, side effects

included nausea, vomiting, and

diarrhea.[5]

Generally well-tolerated in

clinical trials. A reversible

reduction in blood neutrophil

counts is a known on-target

effect.[1]
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Signaling Pathways
The distinct mechanisms of SRT3109 and AZD5069 are best understood by visualizing their

respective signaling pathways.
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Caption: SRT3109 activates SIRT1, leading to the deacetylation of various protein substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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